

# Taselisib Clinical Trial Dosing & Outcomes Summary

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## Compound Focus: Taselisib

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Trial Identifier & Phase	Patient Population	Combination Therapies	Taselisib Dose (RP2D)	Key Efficacy Findings (Median PFS)	Common Grade ≥3 Adverse Events
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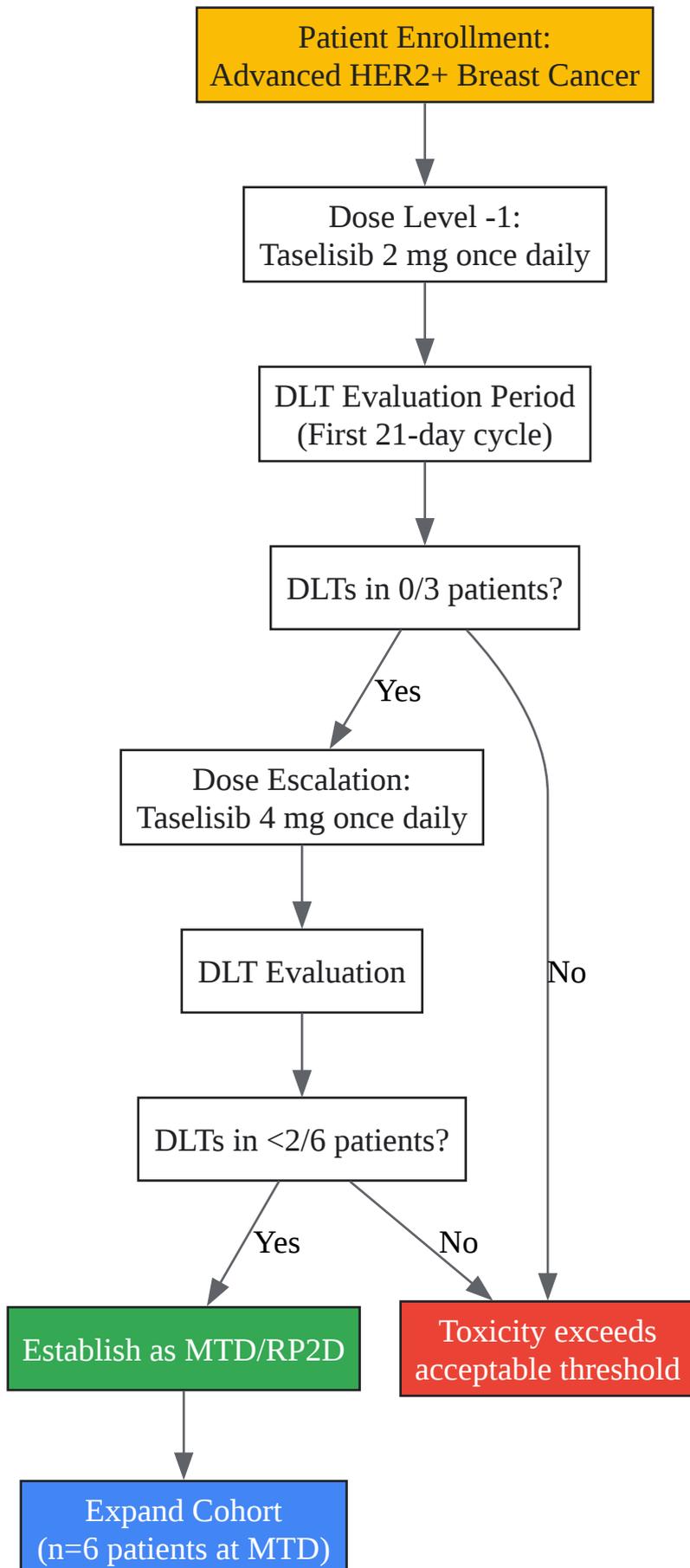
| **NCT02390427 (Phase Ib)** [1] [2] | Advanced HER2+ Breast Cancer | • T-DM1 • Trastuzumab + Pertuzumab • Trastuzumab + Pertuzumab + Fulvestrant | 4 mg once daily | • Cohort A (T-DM1): 6.3 months • Cohort C (TP): 1.7 months • Cohort E (TP+Fuly): 10.6 months | Diarrhea, fatigue, oral mucositis | | **SANDPIPER / NCT02340221 (Phase III)** [3] | ER+, HER2-, *PIK3CA*-mutant Advanced Breast Cancer | Fulvestrant | 4 mg once daily | 7.4 months (vs. 5.4 months with placebo) | High rate of discontinuations (16.8%) and dose reductions (36.5%) | | **TOTEM / NCT?** (Phase 1/2) [4] | PROS (CLOVES/KTS) Patients | **Taselisib** Monotherapy | 1 mg & 2 mg once daily | Not applicable (trial terminated early due to toxicity) | Enteritis, pachymeningitis |

## Detailed Experimental Protocols

The following workflows and methodologies are derived from the referenced clinical trials, providing a structured approach for researchers designing similar studies.

## Clinical Trial Dosing Determination Protocol

The Phase Ib study (NCT02390427) utilized a standard "3 + 3" dose-escalation design to establish the safety profile and determine the MTD of **taselisib** in combination with various anti-HER2 therapies [2].



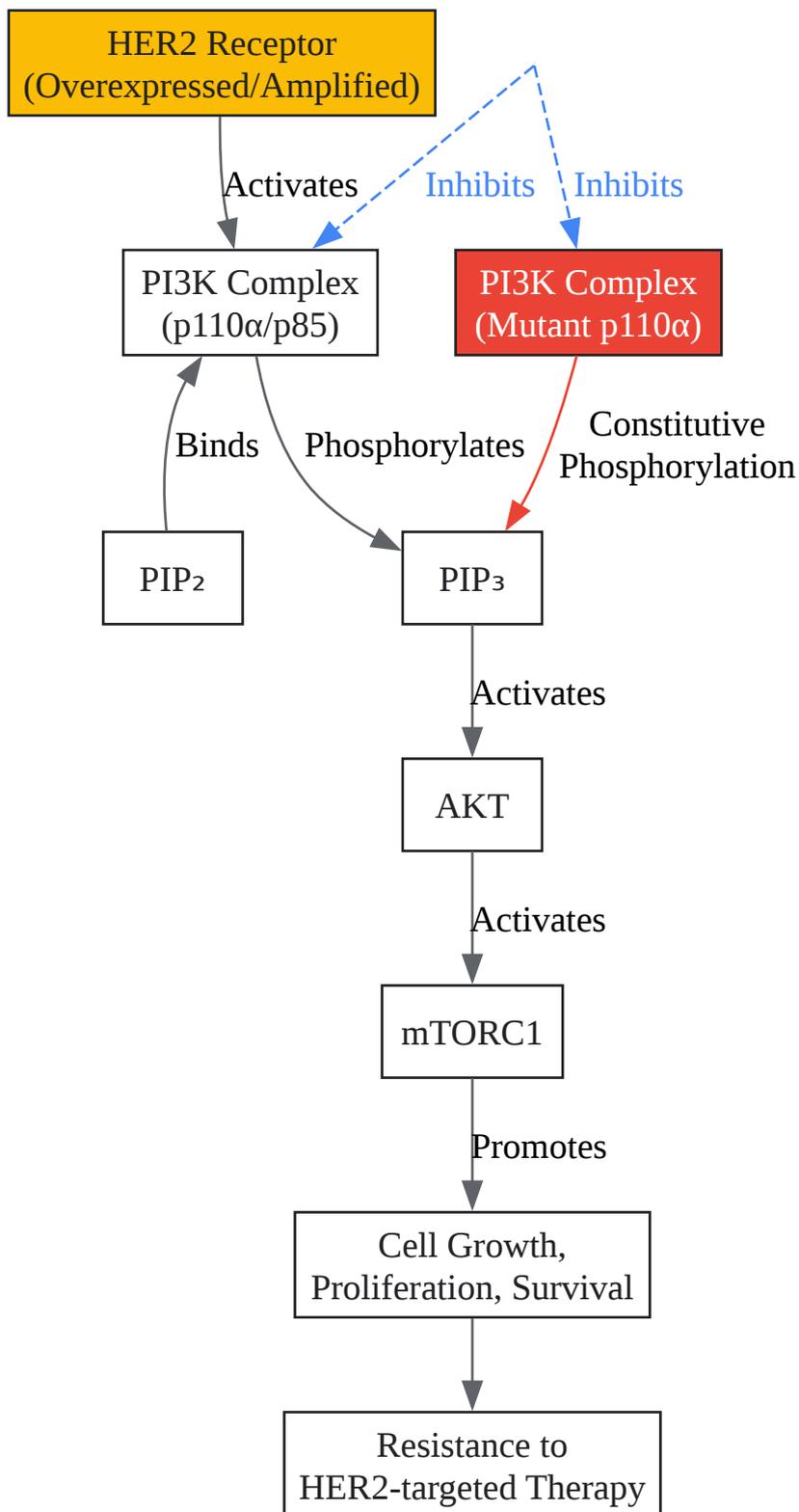
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**Key Methodological Details:** [1] [2]

- **Dose-Limiting Toxicity (DLT) Definition:** A drug-related toxicity of at least Grade 3 occurring in the first treatment cycle (21 days), as per NCI CTCAE v4.0.
- **Combination Therapy Dosing:** All other agents (e.g., T-DM1, trastuzumab, pertuzumab, fulvestrant) were administered at their standard doses and schedules.
- **Dose Modification Rules: Taselisib** doses could be held for up to 42 days due to toxicity. The MTD was declared when fewer than 2 out of 6 patients experienced a DLT.

## PI3K Pathway & Taselisib Mechanism of Action

**Taselisib** is a potent and selective oral inhibitor of Class I PI3K, with preferential activity for mutant forms of the p110 $\alpha$  isoform. It targets the ATP-binding pocket of p110 $\alpha$ , inhibiting downstream signaling cascades that promote tumor cell proliferation and survival [2]. The following diagram illustrates the pathway and **taselisib**'s target.



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**Experimental Context:** In HER2+ breast cancer, resistance to therapies like trastuzumab often occurs through activation of the PI3K pathway, frequently due to *PIK3CA* mutations [2]. **Taselisib** was investigated to overcome this resistance by combining it with HER2-directed therapies [1] [2].

## Critical Safety & Tolerability Notes

A consistent finding across all trials was the significant toxicity associated with **taselisib**, which ultimately limited its clinical viability.

- **High Incidence of Severe AEs:** In the Phase Ib study, **34 out of 68 patients (50%)** experienced Grade  $\geq 3$  adverse events attributed to **taselisib** [1]. The Phase III SANDPIPER trial reported a **32.0% rate of serious AEs** in the **taselisib** arm, compared to 8.9% with placebo [3].
- **Impact on Dosing:** The toxicity profile led to a high rate of dose modifications. In the SANDPIPER trial, **16.8% of patients discontinued taselisib**, and **36.5% required dose reductions** [3].
- **Common Adverse Events:** The most frequent all-grade AEs included **diarrhea, fatigue, and oral mucositis** [1] [2]. The TOTEM trial in PROS patients also reported serious DLTs like enteritis and pachymeningitis at a low dose of 2 mg, leading to early trial termination [4].

## Conclusion for Researchers

While **taselisib** at a 4 mg daily dose demonstrated the ability to re-sensitize tumors to HER2-directed therapy and showed a statistically significant improvement in PFS in Phase III trials, its **clinical development was discontinued**. The consensus from the SANDPIPER investigators was that the combination had "**no clinical utility given its safety profile and modest clinical benefit**" [3]. This underscores the critical challenge of achieving a therapeutic window with PI3K inhibitors and highlights the importance of developing agents with improved safety profiles.

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## References

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2. Phase Ib dose-escalation trial of taselisib (GDC-0032) in ... [pmc.ncbi.nlm.nih.gov]
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